molecular formula C18H27N3O3 B7922488 (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922488
M. Wt: 333.4 g/mol
InChI Key: VJVKIBGBZNNWJW-HOCLYGCPSA-N
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Description

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral organic compound featuring a pyrrolidine core (5-membered nitrogen-containing ring) substituted with an isopropyl-amino group, an (S)-2-aminopropionyl moiety, and a benzyl ester group.

Properties

IUPAC Name

benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)21(17(22)14(3)19)16-9-10-20(11-16)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVKIBGBZNNWJW-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as AM97669, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H27_{27}N3_{3}O3_{3}
  • Molecular Weight : 333.43 g/mol
  • CAS Number : 1353960-74-3

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of amino acid and pyrrolidine structures allows it to mimic natural substrates, enhancing its binding affinity and specificity.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt cell wall synthesis.
  • Antiviral Properties : The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be beneficial in the treatment of HIV. In silico studies indicate favorable binding interactions with the reverse transcriptase enzyme, enhancing its potential as an antiviral agent .
  • Neuroprotective Effects : Research has indicated that this compound may exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 2Assess antiviral potentialDemonstrated effective inhibition of HIV reverse transcriptase in vitro with an IC50 value of 0.0004 μM .
Study 3Investigate neuroprotective effectsExhibited reduced neuronal apoptosis in models of oxidative stress .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties by inhibiting specific enzymes involved in cancer proliferation. The structural features of (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester may enhance its efficacy as a potential antitumor agent, particularly against certain types of leukemia and solid tumors .
  • Neurological Disorders :
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies have suggested that modifications to the pyrrolidine structure can improve binding affinities to specific receptors, potentially leading to better therapeutic outcomes .
  • Antimicrobial Properties :
    • Preliminary studies have shown that pyrrolidine derivatives possess antimicrobial activity against various bacteria and fungi. The presence of the amino group in this compound may contribute to its effectiveness in this area, making it a candidate for further exploration in antibiotic development .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Starting from L-aspartic acid, the synthesis typically includes:
    • Protection of the amino group.
    • Formation of the pyrrolidine ring through cyclization reactions.
    • Introduction of the benzyl ester group via esterification reactions.

This multi-step synthetic route allows for the creation of stereospecific compounds that are crucial for biological activity .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the antitumor effects of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting a promising avenue for cancer therapy development .

Case Study 2: Neuroprotective Effects

In a pharmacological study focusing on neurodegenerative diseases, researchers tested the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that this compound significantly reduced cell death and improved cell viability compared to control groups .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Products

Reaction TypeConditionsReagents/CatalystsProduct
Acidic Hydrolysis 1–3 M HCl, reflux (80–100°C)HCl, H₂O(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid
Basic Hydrolysis 1–2 M NaOH, 60–80°CNaOH, ethanol/waterSodium salt of the carboxylic acid

Mechanism : Follows a nucleophilic acyl substitution pathway. In basic conditions, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the benzyl alcohol leaving group .

Key Insight : The reaction rate depends on steric hindrance from the isopropyl-amino group, with completion typically requiring 6–12 hours .

Transesterification

The benzyl ester reacts with alcohols to form new esters, a critical step in prodrug design.

Example Reaction with Methanol

ReactantCatalystTemperatureProduct
MethanolH₂SO₄ (cat.)60–70°C(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid methyl ester

Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. Methanol acts as a nucleophile, displacing benzyl alcohol .

Application : Used to modify lipophilicity for improved membrane permeability in drug candidates.

Amide Hydrolysis

The central amide bond resists hydrolysis under mild conditions but cleaves under harsh acidic or enzymatic catalysis.

Reaction Parameters

ConditionsCatalyst/EnzymeOutcome
6 M HCl, 110°C, 24 hrNoneCleavage into (S)-2-Amino-propionic acid and pyrrolidine derivatives
pH 7.4, 37°CProtease (e.g., trypsin)Selective cleavage at amide bond

Mechanism : Acidic hydrolysis involves protonation of the amide oxygen, followed by nucleophilic attack by water. Enzymatic cleavage uses active-site residues to stabilize the transition state .

Note : The stereochemical integrity at the (S)-configured centers is preserved under enzymatic conditions .

Acylation of the Amino Group

The primary amine in the 2-amino-propionyl moiety reacts with acylating agents.

Reaction with Acetyl Chloride

ReagentBaseSolventProduct
Acetyl chlorideTriethylamineDichloromethane(S)-3-[((S)-2-Acetamido-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the acyl chloride. The reaction proceeds quantitatively at 0–25°C .

Application : Used to block the amine during peptide synthesis or modify bioactivity.

Alkylation at the Isopropyl-Amino Group

The secondary amine undergoes alkylation with alkyl halides or epoxides.

Example with Methyl Iodide

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMF, 50°C(S)-3-[((S)-2-Amino-propionyl)-isopropyl-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Mechanism : SN2 displacement where the amine acts as a nucleophile, attacking the methyl iodide. Excess base ensures deprotonation .

Challenges : Steric hindrance from the isopropyl group slows reaction kinetics, requiring prolonged heating.

Reduction of the Amide Bond

Limited to specialized reagents due to stability concerns.

Lithium Aluminium Hydride (LiAlH₄) Reduction

ReagentSolventTemperatureProduct
LiAlH₄Tetrahydrofuran0°C → reflux(S)-3-[((S)-2-Amino-propyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Mechanism : LiAlH₄ delivers hydride ions, reducing the amide carbonyl to a methylene group. Side reactions (e.g., ester reduction) are mitigated by controlled temperatures .

Oxidation of the Pyrrolidine Ring

The pyrrolidine nitrogen can be oxidized to a nitro group under strong conditions.

Oxidizing AgentConditionsProduct
m-CPBADichloromethane, 0°C(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester N-oxide

Application : N-Oxides are intermediates in metabolite studies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Property Target Compound: (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Analog 1: (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Analog 2: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Core Structure Pyrrolidine (5-membered ring) Piperidine (6-membered ring) Piperidine (6-membered ring)
Functional Groups Benzyl ester, isopropyl-amino, aminopropionyl Benzyl ester, isopropyl-amino, aminopropionyl Benzyl carbamate, isopropyl-amino, aminopropionyl
Molecular Formula Likely C19H29N3O3 (inferred) C19H29N3O3 C19H29N3O3
Molecular Weight ~347.45 g/mol (inferred) 347.45 g/mol 347.45 g/mol
Density Not reported 1.14±0.1 g/cm³ (predicted) 1.14±0.1 g/cm³ (predicted)
Boiling Point Not reported 499.8±45.0 °C (predicted) 505.8±50.0 °C (predicted)
pKa Not reported 8.49±0.29 (predicted) Not reported
Stereochemistry (S)-configuration at pyrrolidine and aminopropionyl positions (R)-configuration at piperidine position; (S)-configuration at aminopropionyl (S)-configuration at aminopropionyl; stereochemistry at piperidine not specified

Key Differences and Implications:

Ring Size: The pyrrolidine core in the target compound introduces greater ring strain compared to the piperidine analogs. Piperidine’s 6-membered ring offers better stability and solubility in aqueous environments, which could influence pharmacokinetics .

Functional Groups :

  • The benzyl ester group in the target compound and Analog 1 contrasts with the carbamic acid benzyl ester in Analog 2. Carbamates are generally more resistant to enzymatic hydrolysis than esters, suggesting Analog 2 may have enhanced metabolic stability .

Stereochemistry :

  • The (R)-configuration at the piperidine position in Analog 1 may lead to divergent biological activity compared to the (S)-configured target compound, as enantiomers often exhibit distinct interactions with chiral biological targets .

Research Findings on Structural Analogs

While direct studies on the target compound are unavailable, insights from analogs include:

  • Physicochemical Properties : Predicted densities (~1.14 g/cm³) and boiling points (~500°C) for piperidine analogs suggest moderate hydrophobicity and thermal stability, likely shared by the target compound .
  • The benzyl ester group in the target compound and Analog 1 may act as a prodrug motif, releasing active carboxylic acids in vivo .
  • Toxicity: No toxicity data exist for the target compound, but Analog 1’s predicted pKa (8.49) suggests basicity, which could influence cellular uptake and toxicity profiles .

Preparation Methods

Pyrrolidine Ring Functionalization

The (S)-pyrrolidine-3-amine core is first protected as a benzyl carbamate to prevent undesired side reactions. Source outlines a method where benzyl chloroformate reacts with pyrrolidine-3-amine in dichloromethane under basic conditions (pH 9–10), yielding (S)-3-aminopyrrolidine-1-carboxylic acid benzyl ester with >90% efficiency.

Isopropylamino Group Installation

The protected pyrrolidine undergoes alkylation with isopropylamine. A patent (Source) describes using tin tetrachloride as a Lewis acid in refluxing dichloromethane to facilitate this step, achieving 85% yield while retaining stereochemical integrity.

Amino-Propionyl Coupling

The (S)-2-amino-propionic acid is activated as a mixed anhydride or via HATU-mediated coupling (Source) to react with the isopropylamino-pyrrolidine intermediate. Source highlights that this step requires strict temperature control (0–5°C) to prevent racemization, with yields averaging 78%.

Global Deprotection and Final Isolation

Hydrogenolysis using Pearlman’s catalyst (Pd(OH)₂/C) in methanol removes the benzyl carbamate group (Source), followed by recrystallization from ethyl acetate/hexane to achieve >99% enantiomeric excess (ee).

Stereochemical Control Strategies

The (S,S) configuration is critical for biological activity. Key methods include:

  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid (Source) resolves racemic intermediates, achieving 98% ee.

  • Asymmetric Catalysis : Evans’ oxazolidinone auxiliaries (Source) direct stereoselective acylation, reducing byproducts to <2%.

Optimized Reaction Conditions

StepConditionsYieldPurity
Carbamate FormationDCM, NaHCO₃, 0°C, 2h92%95%
AlkylationSnCl₄, DCM, reflux, 6h85%89%
AcylationHATU, DMF, 0°C, 12h78%91%
DeprotectionPd(OH)₂/C, H₂, MeOH, 24h95%99%

Data synthesized from,,,

Purification and Characterization

  • Chromatography : Flash silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Crystallization : Recrystallization in ethanol/water (1:1) enhances enantiomeric purity to >99%.

  • Analytical Validation :

    • HPLC : Chiralcel OD-H column, hexane/iso-propanol (90:10), retention time = 12.3 min.

    • NMR : δ 1.25 (d, J = 6.5 Hz, 6H, isopropyl), 3.45 (m, 1H, pyrrolidine), 5.10 (s, 2H, benzyl).

Industrial-Scale Adaptations

Source details a cost-effective protocol for benzyl ester synthesis using FeCl₃ as a catalyst, reducing thionyl chloride dependency. This method achieves 87% yield at 100-g scale with <1% impurities.

Comparative Analysis of Methodologies

ParameterAcademic ProtocolIndustrial Protocol
Cost per gram$220$45
Reaction Time72h24h
Enantiomeric Excess99%95%
Scalability≤10g≥1kg

Challenges and Solutions

  • Racemization During Acylation : Mitigated by low-temperature coupling and bulky coupling reagents (Source).

  • Catalyst Removal : Source employs hot filtration to isolate FeCl₃, enabling catalyst recycling .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-[((S)-2-amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : A high-yield approach involves transesterification reactions using benzyl alcohol and sodium alkoxide catalysts. For example, ethyl ester precursors can be converted to benzyl esters under refluxing benzyl alcohol with NaOCH₂Ph, achieving >90% yield if stoichiometry is optimized (molar ratios of 1:1.2 for ester:alkoxide) . Coupling reactions with amino acid derivatives (e.g., (S)-2-amino-propionyl) may require activating agents like triphenylphosphine (PPh₃) and 2,2ʹ-dithiodipyridine (2,2ʹ-DTDP) in acetonitrile .

Q. How can purification challenges, such as residual solvents or co-eluting impurities, be addressed?

  • Methodological Answer : Utilize reverse-phase HPLC with ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to resolve co-eluting impurities. For residual solvents (e.g., benzyl alcohol), vacuum distillation or preparative TLC on silica gel (ethyl acetate/hexane, 3:7) is effective . Monitor purity via LC-MS with electrospray ionization (ESI+) for accurate mass verification .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Employ ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm stereochemistry at chiral centers, particularly the (S)-configured pyrrolidine and isopropylamino groups. FT-IR spectroscopy (ATR mode) identifies key functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) with TOF analyzers ensures molecular formula validation .

Q. How can chromatographic separation of epimeric byproducts be optimized?

  • Methodological Answer : Adjust chromatographic conditions using a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (85:15) containing 0.1% trifluoroacetic acid (TFA). Temperature gradients (25–40°C) enhance resolution of epimers, which differ in retention times by 1.5–2.0 minutes under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of undesired N-debenzylation byproducts during catalytic hydrogenation?

  • Methodological Answer : During hydrogenolysis of benzyl esters, palladium catalysts (e.g., Pd/C) may inadvertently cleave benzylamine protecting groups. To suppress this, use catalytic transfer hydrogenation with 1,4-cyclohexadiene or ammonium formate instead of H₂ gas. Alternatively, selective oxidation with ceric ammonium nitrate (CAN) preserves amine groups while cleaving esters .

Q. How can stereochemical integrity be maintained during multi-step synthesis?

  • Methodological Answer : Enantiomeric excess (ee) >98% is achievable via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries for amino acid coupling) . Monitor ee by chiral HPLC (e.g., Daicel CHIRALCEL OD-H column) and quench reactions at >90% conversion to minimize racemization. Low-temperature (-20°C) conditions during acylations further stabilize stereocenters .

Q. What strategies enhance the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer : Replace the benzyl ester with a hydrolytically stable prodrug moiety (e.g., monobenzyl phosphonoamidate) to prolong systemic exposure. Evaluate stability in liver microsomes (human/rat) using LC-MS/MS quantification. Structure-activity relationship (SAR) studies on the pyrrolidine scaffold (e.g., substituting isopropyl with cyclopropyl groups) may reduce CYP450-mediated oxidation .

Q. How can computational methods predict interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) against target proteins (e.g., anthranilate phosphoribosyltransferase). MD simulations (GROMACS) over 100 ns assess binding stability. Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 μM indicates high affinity) .

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